molecular formula C12H17ClN2O2S B13290230 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride

4-Benzyl-3-methylpiperazine-1-sulfonyl chloride

Cat. No.: B13290230
M. Wt: 288.79 g/mol
InChI Key: WVPLLDMOWKVFSF-UHFFFAOYSA-N
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Description

4-Benzyl-3-methylpiperazine-1-sulfonyl chloride (CAS 1934384-38-9) is a specialized piperazine-based synthon of high value in modern drug discovery and medicinal chemistry research. This reagent belongs to a class of sulfonyl chlorides that are critically important as building blocks for the synthesis of more complex molecules, particularly through reactions with nucleophiles like amines to form sulfonamides . The piperazine moiety is a privileged structure in pharmaceuticals, frequently found in FDA-approved drugs and bioactive molecules due to its favorable impact on physicochemical properties and its role as a scaffold to optimally arrange pharmacophoric groups for target interaction . The distinct 4-benzyl-3-methyl substitution pattern on the piperazine ring introduces structural complexity and stereochemical definition, making this synthon particularly useful for creating novel compounds with potential optimized binding affinity and selectivity. Its primary research application is as a key intermediate in the design and development of potential therapeutic agents. Sulfonamide derivatives incorporating heterocyclic scaffolds similar to this compound are actively investigated for their anti-proliferative activities against various human cancer cell lines, including MCF-7 and HepG2 . Furthermore, piperazine-containing sulfonamides are explored as competitive inhibitors for various enzymes and have significant applications in the development of receptor modulators . This product is intended for use by qualified researchers in a controlled laboratory setting. It is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

4-benzyl-3-methylpiperazine-1-sulfonyl chloride

InChI

InChI=1S/C12H17ClN2O2S/c1-11-9-15(18(13,16)17)8-7-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

WVPLLDMOWKVFSF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of This compound typically involves two major stages:

  • Stage 1: Synthesis or availability of the substituted piperazine core, i.e., 4-benzyl-3-methylpiperazine.
  • Stage 2: Sulfonylation of the piperazine nitrogen with a sulfonyl chloride reagent to introduce the sulfonyl chloride moiety.

Preparation of the Piperazine Core

The substituted piperazine, 4-Benzyl-3-methylpiperazine , is commonly prepared through nucleophilic substitution and reductive amination steps starting from pyridine or piperidine derivatives. For example, a patent describes the synthesis of trans-3-methyl-5-benzylaminopiperidine via:

  • Quaternization of 3-methyl-5-hydroxypyridine,
  • Catalytic hydrogenation to reduce intermediates,
  • Subsequent sulfonylation and nucleophilic substitution steps to introduce benzyl and methyl groups onto the piperidine ring, which can be converted to piperazine derivatives.

This approach establishes the substituted piperazine backbone with the required benzyl and methyl substituents before sulfonylation.

Sulfonylation to Form Sulfonyl Chloride

The key step for preparing This compound is the sulfonylation of the piperazine nitrogen with a sulfonyl chloride reagent, typically benzene sulfonyl chloride or substituted analogues.

The general reaction involves:

  • Dissolving the substituted piperazine in an appropriate organic solvent (e.g., dichloromethane or tetrahydrofuran),
  • Adding benzene sulfonyl chloride under controlled temperatures (often 0 °C to room temperature),
  • Using a base such as triethylamine or an inorganic base to scavenge the hydrochloric acid formed,
  • Stirring the reaction mixture for a few hours (typically 0.5 to 4 hours),
  • Isolating the sulfonyl chloride product by extraction and purification.

A patent on benzene sulfonyl chloride preparation details a related process for generating sulfonyl chlorides with high purity (99.5%) and good yield (75%) by sulfonation of benzene with chlorosulfonic acid followed by hydrolysis, neutralization, and vacuum distillation steps. This method is industrially relevant for producing sulfonyl chloride reagents used in sulfonylation reactions.

Detailed Preparation Methodology

Step No. Procedure Description Conditions/Notes
1 Synthesis of 4-Benzyl-3-methylpiperazine via nucleophilic substitution and catalytic hydrogenation Starting from 3-methyl-5-hydroxypyridine; reaction temperature ~20 °C; reaction time ~6 h
2 Dissolution of piperazine derivative in organic solvent (e.g., dichloromethane) Solvent choice affects solubility and reaction rate
3 Addition of benzene sulfonyl chloride dropwise at 0 °C to room temperature Controls reaction exotherm; avoids side reactions
4 Use of base (triethylamine or inorganic base) to neutralize HCl formed Ensures reaction completion and prevents acid-catalyzed side reactions
5 Stirring for 30 min to 4 h Time optimized for maximum conversion
6 Work-up by aqueous extraction, drying, and purification (e.g., recrystallization or chromatography) Yields pure sulfonyl chloride product

Reaction Mechanism Insights

The sulfonylation mechanism proceeds via nucleophilic attack of the lone pair on the piperazine nitrogen at the sulfur atom of benzene sulfonyl chloride, displacing chloride ion and forming the sulfonamide linkage with a sulfonyl chloride functional group intact on the nitrogen. The base captures the released HCl, preventing protonation of the amine and side reactions.

Comparative Analysis of Sulfonylation Reagents and Conditions

Parameter Benzene Sulfonyl Chloride Chlorosulfonic Acid Other Sulfonyl Chlorides (e.g., substituted)
Reactivity Moderate High Variable depending on substituent
Reaction Temperature 0 to 25 °C Often <60 °C 0 to 25 °C
Byproducts HCl HCl + possible sulfonation side products HCl
Purification Complexity Moderate Higher due to corrosive reagents Moderate
Yield ~75% industrial scale (for benzene sulfonyl chloride) N/A Variable

Literature and Patent Data Summary

  • Patent CN105693568A describes an industrially viable process for benzene sulfonyl chloride production via chlorosulfonic acid sulfonation of benzene, hydrolysis, neutralization, and vacuum distillation yielding 99.5% purity and 75% yield. This reagent is essential for subsequent sulfonylation of piperazine derivatives.

  • Patent CN116120261B outlines a synthetic route for sulfonamide derivatives of methyl-substituted piperazines via nucleophilic substitution and sulfonylation steps, emphasizing reaction temperatures around 20 °C and reaction times of approximately 6 hours.

  • Research articles on substituted piperazine sulfonylation highlight the use of triethylamine as base and dichloromethane as solvent with reaction times from 30 minutes to several hours to achieve good yields of sulfonyl chloride intermediates.

Summary Table of Preparation Methods for this compound

Source Type Key Reagents & Conditions Yield/Outcome Notes
Industrial Patent Chlorosulfonic acid + benzene, hydrolysis, neutralization, vacuum distillation 75% yield, 99.5% purity of benzene sulfonyl chloride Provides sulfonyl chloride reagent for sulfonylation
Academic Synthesis 4-Benzyl-3-methylpiperazine + benzene sulfonyl chloride, triethylamine, DCM, 0-25 °C, 0.5-4 h Moderate to high yields (60-85%) Typical laboratory-scale procedure
Patent CN116120261B Nucleophilic substitution then sulfonylation at 20 °C for 6 h High yield Emphasizes controlled temperature and time

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-benzyl-3-methylpiperazine-1-sulfonyl chloride with structurally related piperazine derivatives from the evidence:

Compound Name Substituents (Position) Functional Group Key Properties/Applications Reference
This compound Benzyl (4), Methyl (3), -SO₂Cl (1) Sulfonyl chloride High reactivity for sulfonamide synthesis Inferred
1-Benzyl-4-(2-bromo-benzenesulfonyl)-piperazine Benzyl (1), 2-bromo-benzenesulfonyl (4) Sulfonyl bromide Bromine substituent enhances electrophilicity
1-BENZYL-4-(4-NITROPHENYL)PIPERAZINE Benzyl (1), 4-nitrophenyl (4) Aromatic nitro group Electron-withdrawing group stabilizes intermediates
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine Complex aryl substituents, -SO₂-(4-methylphenyl) (4) Sulfonate ester Stabilized sulfonate for controlled reactivity
1-(Diphenylmethyl)-4-[(3-methyl-phenyl)methyl]piperazine Diphenylmethyl (1), 3-methylbenzyl (4) Alkyl/aryl hybrid Bulky substituents reduce reactivity

Key Differences

Reactivity : Sulfonyl chlorides (e.g., the target compound) are more reactive than sulfonate esters (e.g., ) or sulfonamides due to the chloride leaving group, enabling faster nucleophilic substitution .

Steric Hindrance: Bulky groups like diphenylmethyl () reduce accessibility to the reactive sulfonyl site compared to the smaller benzyl/methyl groups in the target compound .

Applications : Sulfonyl chlorides are preferred for synthesizing sulfonamide drugs, while sulfonate esters () are used in controlled-release formulations due to slower hydrolysis .

Research Findings and Implications

  • Synthetic Flexibility : The benzyl and methyl substituents in the target compound balance reactivity and lipophilicity, making it a versatile intermediate for drug discovery .
  • Stability Challenges : Unlike stabilized analogs with nitro or sulfonate groups (), the target compound requires stringent storage conditions to prevent degradation .

Biological Activity

4-Benzyl-3-methylpiperazine-1-sulfonyl chloride is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its metabolic profile.

Chemical Structure

The chemical formula for this compound can be represented as follows:

C11H14ClN1O2S\text{C}_{11}\text{H}_{14}\text{ClN}_1\text{O}_2\text{S}

This compound features a piperazine ring substituted with a benzyl group and a sulfonyl chloride moiety, which is critical for its biological activity.

Antimicrobial Activity

Antibacterial Properties:
Research indicates that this compound exhibits significant antibacterial activity. In a study evaluating various synthesized derivatives, compounds with similar piperazine structures demonstrated moderate to high antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.6 to 125 μg/mL against selected strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity:
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against strains like Candida albicans. The presence of the sulfonyl group enhances the interaction with microbial targets, increasing efficacy .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant growth inhibition. For example, it has been reported that compounds with similar structures showed sub-micromolar activity against breast cancer cell lines .

Metabolic Profile

Understanding the metabolic stability of this compound is crucial for its development as a therapeutic agent. Studies on related piperazine compounds indicate that the metabolic clearance can significantly affect their pharmacokinetics. The compound's structure suggests potential sites for metabolic modifications, including oxidation at the benzylic position .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several piperazine derivatives and tested their antibacterial activity. Among them, those containing the sulfonyl chloride moiety exhibited enhanced antibacterial properties compared to their counterparts without this functional group .
  • Cytotoxicity Assays : In a series of experiments assessing anticancer activity, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the key steps in synthesizing 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves sulfonylation of 4-benzyl-3-methylpiperazine using sulfonylating agents like chlorosulfonic acid or sulfuryl chloride. Key steps include:

  • Temperature Control: Maintain sub-0°C conditions during reagent addition to minimize side reactions (e.g., hydrolysis or over-sulfonation) .
  • Solvent Selection: Use anhydrous dichloromethane or THF to stabilize reactive intermediates and improve solubility .
  • Catalyst Optimization: Add triethylamine as a base to neutralize HCl byproducts, enhancing reaction efficiency .
    Yield optimization can be achieved by adjusting molar ratios (1:1.2 for piperazine:sulfonyl chloride) and quenching the reaction with ice-cold water to precipitate the product .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Prioritize signals for the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and benzyl/methyl substituents (δ 1.2–1.5 ppm for CH3, δ 7.2–7.4 ppm for aromatic protons) .
  • FT-IR: Confirm sulfonyl chloride functionality via S=O stretching (1350–1375 cm⁻¹ and 1150–1175 cm⁻¹) .
  • Melting Point Analysis: Compare observed mp with literature values to assess purity; impurities broaden the range .

Advanced Research Questions

Q. How can flow chemistry techniques be adapted for the scalable synthesis of this compound?

Methodological Answer: Flow chemistry improves reproducibility by enabling precise control of residence time and temperature. Key adaptations include:

  • Microreactor Design: Use a two-stage reactor for sequential addition of sulfonyl chloride and base to minimize exothermic side reactions .
  • In-line Quenching: Integrate a T-junction to rapidly cool the reaction stream post-synthesis, reducing decomposition risks .
  • Real-time Monitoring: Implement UV-Vis or IR sensors to track reaction progression and adjust flow rates dynamically .

Q. What strategies mitigate competing side reactions during the sulfonylation of 4-Benzyl-3-methylpiperazine?

Methodological Answer:

  • Steric Shielding: Introduce bulky temporary protecting groups on the piperazine nitrogen to direct sulfonylation to the desired position .
  • Low-Temperature Quenching: Terminate the reaction at 50–60% conversion to avoid over-sulfonation, followed by column chromatography to isolate the product .
  • Competitive Kinetic Analysis: Use DFT calculations to predict reactive sites and adjust reagent electrophilicity (e.g., substituting ClSO3H with milder agents) .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing sulfonyl group activates the piperazine ring for nucleophilic attack at the less hindered nitrogen.
  • Steric Effects: The 3-methyl group hinders axial approach, favoring equatorial attack in SN2 mechanisms. Computational modeling (e.g., Gaussian) can map transition states to validate regioselectivity .
  • Experimental Validation: Compare reaction rates with analogs (e.g., 4-benzylpiperazine sulfonyl chloride) using kinetic isotope effects or Hammett plots .

Q. What advanced chromatographic methods are recommended for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC-UV/HRMS: Use a C18 column with acetonitrile/water (0.1% TFA) gradient to separate impurities. Set detection limits to 0.1% using spiked calibration curves .
  • LC-QTOF-MS: Identify structural analogs (e.g., des-methyl or benzyl-oxidized derivatives) via high-resolution mass fragmentation patterns .
  • Validation: Perform robustness testing by varying column temperature (±5°C) and flow rate (±0.1 mL/min) to ensure method reliability .

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